1-(Benzyloxy)hept-2-yn-4-ol
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Overview
Description
1-(Benzyloxy)hept-2-yn-4-ol is an organic compound characterized by a benzyl ether group attached to a hept-2-yn-4-ol backbone This compound is notable for its unique structural features, which include a carbon-carbon triple bond (alkyne) and a hydroxyl group (alcohol)
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)hept-2-yn-4-ol can be synthesized through several synthetic routes. One common method involves the alkylation of an acetylide ion with a benzyl halide, followed by the addition of a hydroxyl group. The reaction typically proceeds under basic conditions, using reagents such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA) to generate the acetylide ion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium or copper may be employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)hept-2-yn-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The benzyl ether group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent
Reduction: Pd/C, Lindlar’s catalyst
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alkene or alkane
Substitution: Formation of substituted benzyl ethers
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)hept-2-yn-4-ol involves its interaction with molecular targets through its functional groups. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Phenyl-2-butyn-1-ol: Similar structure with a phenyl group instead of a benzyl ether.
1-(4-Methylbenzyloxy)hept-2-yn-4-ol: Similar structure with a methyl-substituted benzyl ether.
Uniqueness: Its combination of functional groups allows for versatile chemical transformations and interactions with biological targets .
Properties
CAS No. |
130942-02-8 |
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Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-phenylmethoxyhept-2-yn-4-ol |
InChI |
InChI=1S/C14H18O2/c1-2-7-14(15)10-6-11-16-12-13-8-4-3-5-9-13/h3-5,8-9,14-15H,2,7,11-12H2,1H3 |
InChI Key |
AGHVCYVFRKPETR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#CCOCC1=CC=CC=C1)O |
Origin of Product |
United States |
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